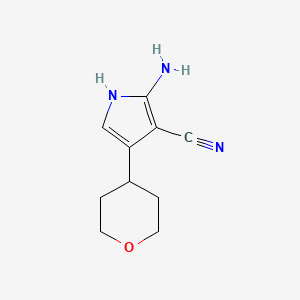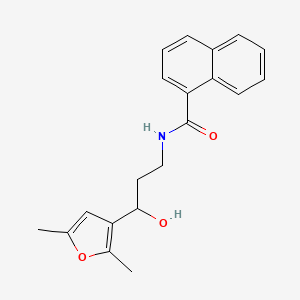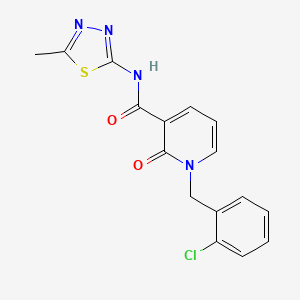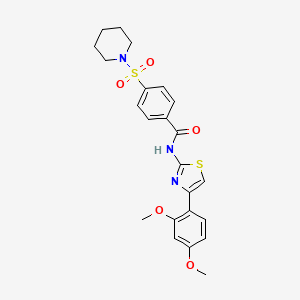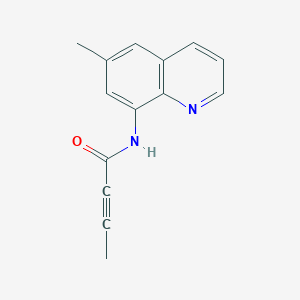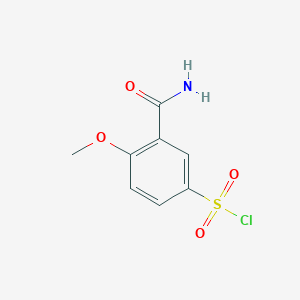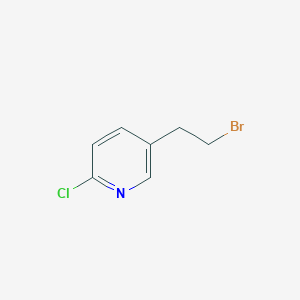
5-(2-Bromoethyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Bromoethyl)-2-chloropyridine” is a halogenated organic compound. Halogenated organic compounds are a large class of chemicals that contain one or more halogens (fluorine, chlorine, bromine, or iodine) combined with carbon and other elements .
Synthesis Analysis
While specific synthesis methods for “5-(2-Bromoethyl)-2-chloropyridine” were not found, similar compounds such as “5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane” and “2′-(2-bromoethyl) adenosine monophosphate” have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “5-(2-Bromoethyl)-2-chloropyridine” was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, density, refractive index, etc. These properties were not found for “5-(2-Bromoethyl)-2-chloropyridine”, but similar compounds like “2-Bromoethanol” have these properties documented .Aplicaciones Científicas De Investigación
Selective Amination Catalysis
5-(2-Bromoethyl)-2-chloropyridine serves as a starting material in selective amination reactions. A study detailed amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, yielding 5-amino-2-chloropyridine with excellent chemoselectivity and high yield, indicating its utility in synthesizing complex organic compounds (Ji, Li, & Bunnelle, 2003).
Halogen Exchange Reactions
The compound is also significant in halogen exchange reactions. Research on silyl-mediated halogen/halogen displacement in pyridines highlighted transformations like converting 2-chloropyridine to 2-bromopyridine, demonstrating the compound's role in synthetic chemistry for substituting halogen groups (Schlosser & Cottet, 2002).
Multitopic Metal Ion-Binding Modules
The compound is pivotal in creating multitopic metal ion-binding modules for supramolecular nanoengineering. An efficient synthesis of bis- and tris-5-(2, 2'-bipyridines) using 5-(2-chloropyridine) synthon was noted, facilitating the creation of multitopic metal ion-binding scaffolds with a large variety of bridging units and substituents, indicating its significance in molecular engineering (Baxter, 2000).
Nucleophilic Substitution Reactions
Rapid nucleophilic displacement reactions of halides like 5-bromopyrimidine with nucleophiles under microwave irradiation, involving 5-(2-Bromoethyl)-2-chloropyridine, indicate its role in efficient synthesis processes, providing a superior method compared to classical heating processes (Cherng, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
5-(2-bromoethyl)-2-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFWUODXHKZRAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethyl)-2-chloropyridine | |
CAS RN |
369610-28-6 |
Source


|
| Record name | 5-(2-bromoethyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)
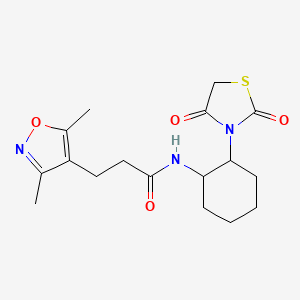
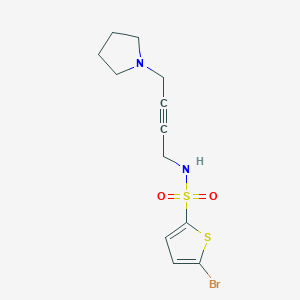
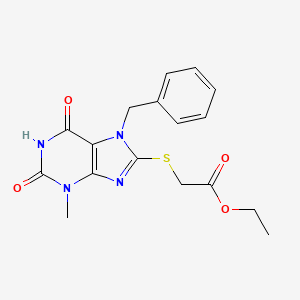
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2388581.png)
![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)
